molecular formula C6H7BrN2 B031581 5-Bromo-4,6-dimethylpyrimidine CAS No. 157335-97-2

5-Bromo-4,6-dimethylpyrimidine

Cat. No.: B031581
CAS No.: 157335-97-2
M. Wt: 187.04 g/mol
InChI Key: WDMWXYZJJVYMHE-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C6H7BrN2. It is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

5-Bromo-4,6-dimethylpyrimidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting nucleic acid pathways.

    Biological Studies: It is used in the study of enzyme inhibition and as a ligand in the development of metal complexes for biological applications.

    Industrial Applications: It is used in the synthesis of agrochemicals and as an intermediate in the production of dyes and pigments.

Safety and Hazards

5-Bromo-4,6-dimethylpyrimidine is classified as a hazardous substance. It has been assigned the GHS07 pictogram, and its hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-4,6-dimethylpyrimidine typically involves the bromination of 4,6-dimethylpyrimidine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dimethylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

Major Products Formed

    Substitution Reactions: Products include azido, cyano, or amino derivatives of 4,6-dimethylpyrimidine.

    Oxidation: Products include pyrimidine oxides.

    Reduction: Products include 4,6-dimethylpyrimidine.

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes and nucleic acids. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can intercalate into DNA, disrupting its structure and function .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyrimidine: Lacks the bromine substituent, making it less reactive in substitution reactions.

    5-Chloro-4,6-dimethylpyrimidine: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.

    5-Iodo-4,6-dimethylpyrimidine: Contains iodine, which can lead to different biological activities and reactivity compared to the bromine derivative.

Uniqueness

5-Bromo-4,6-dimethylpyrimidine is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the bromine atom enhances its utility in the synthesis of various derivatives, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

5-bromo-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-6(7)5(2)9-3-8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMWXYZJJVYMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565465
Record name 5-Bromo-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157335-97-2
Record name 5-Bromo-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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